Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

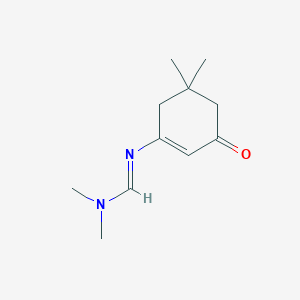

Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexenone ring substituted with dimethyl groups and an amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- typically involves the following steps:

Formation of the Cyclohexenone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Amidine Group: This step involves the reaction of an amine with a nitrile or imidate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

- Methanimidamide, N’-(3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-

- Methanimidamide, N’-(5,5-dimethyl-2-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-

Uniqueness

Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- is unique due to the specific positioning of the dimethyl groups and the oxo functional group on the cyclohexenone ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity data, and relevant case studies.

Molecular Formula: C15H18N2O

Molecular Weight: 246.32 g/mol

CAS Number: 3076559

Pharmacological Activity

Methanimidamide derivatives have been studied for their various biological activities, including:

- Antimicrobial Activity: Some studies indicate that methanimidamide compounds exhibit antimicrobial properties, effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential: Research has suggested that certain analogs of methanimidamide may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways such as the modulation of cell cycle regulators.

- Neuroprotective Effects: Preliminary studies suggest that methanimidamide may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Toxicity Profile

The toxicity profile of methanimidamide is critical for understanding its safety in potential therapeutic applications. The following table summarizes key toxicity data:

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 50 mg/kg |

| Skin Irritation | Moderate irritant |

| Eye Irritation | Severe irritant |

| Carcinogenicity | Not classified |

The compound exhibits moderate acute toxicity with significant irritation potential upon dermal and ocular exposure. Long-term studies are necessary to evaluate chronic effects and carcinogenic potential.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methanimidamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that methanimidamide analogs could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies indicated involvement of the apoptotic pathway, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of methanimidamide showed that it could attenuate neuronal apoptosis induced by oxidative stress in cultured neurons. The compound significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates.

Properties

CAS No. |

131929-02-7 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C11H18N2O/c1-11(2)6-9(5-10(14)7-11)12-8-13(3)4/h5,8H,6-7H2,1-4H3 |

InChI Key |

GNRXTJLKBKKAME-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(=O)C1)N=CN(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.